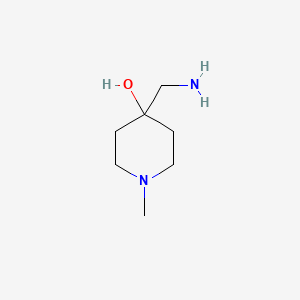

(S)-piperidin-3-ol

Overview

Description

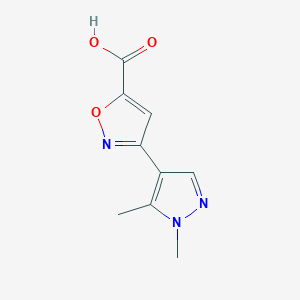

-(S)-Piperidin-3-ol, also known as piperidine-3-ol and S-piperidine-3-ol, is an important organic compound used in the synthesis of a variety of molecules and materials. It is a clear, colorless liquid with a pungent odor and is highly soluble in water. It is a member of the piperidine family of compounds, which are cyclic organic compounds composed of a nitrogen atom bonded to four carbon atoms. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

1. Neurological and Psychiatric Applications

- Behavioral Regulation : Early research indicated the potential of piperidine derivatives in treating psychiatric disorders, hypothesizing that piperidine might be an endogenous psychotropic agent playing a role in behavior regulation (Abood, Rinaldi, & Eagleton, 1961).

2. Cancer Treatment and Pharmacology

- Inhibition of Cancer Cell Growth : Piperidine alkaloids have shown potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. For example, compounds derived from piperidin-3-ol demonstrated inhibitory effects on tube formation in human umbilical vein endothelial cells, indicating antiangiogenic properties (Wu et al., 2022).

- Anticancer Properties : Piperidine and its derivatives, such as piperine, have shown therapeutic potential against various types of cancers including breast, prostate, and lung cancer, by regulating crucial signaling pathways like STAT-3 and NF-κB (Mitra et al., 2022).

3. Antibacterial and Antiviral Properties

- Inhibition of Pathogen Activity : Piperidine compounds have been studied for their antimicrobial properties. For instance, piperidine was found effective in preventing invasion of Salmonella typhimurium into intestinal epithelium and enhancing survival in infected mice, suggesting its potential in antimicrobial strategies (Köhler et al., 2002).

4. Neurotransmitter Research

- Modulation of Neurotransmitter Activity : Research on specific derivatives of piperidin-3-ol indicates their potential in affecting neurotransmitter activity. Certain compounds were found to exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, which could be relevant in treating neurological disorders such as depression and ADHD (Kharkar et al., 2009).

Properties

IUPAC Name |

(3S)-piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this new synthetic approach to (S)-piperidin-3-ol significant compared to previous methods?

A1: The research presented in "A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols" [] details a novel method that is both efficient and avoids the use of potentially hazardous azide reagents. This is in contrast to some earlier methods for synthesizing piperidin-3-ol enantiomers. The key advantage lies in the use of enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones, which undergo ring-opening reactions with high enantiospecificity. This allows for the controlled synthesis of either the (R)- or (S)-enantiomer of piperidin-3-ol in excellent yield. []

Q2: What is the significance of achieving enantiospecific synthesis for compounds like this compound?

A2: Enantiospecificity is crucial in pharmaceutical chemistry because the two enantiomers of a chiral molecule can have drastically different biological activities. One enantiomer might be the desired therapeutic agent, while the other could be inactive or even toxic. By developing an enantiospecific synthesis for this compound, this research lays the groundwork for exploring its potential as a chiral building block for more complex pharmaceuticals and studying its biological effects in isolation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)

![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)